molecular formula C12H7Cl3 B12389811 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

Cat. No.: B12389811
M. Wt: 261.6 g/mol
InChI Key: ZMHWQAHZKUPENF-UGWFXTGHSA-N
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Description

2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .

Scientific Research Applications

2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:

Mechanism of Action

The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

261.6 g/mol

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D

InChI Key

ZMHWQAHZKUPENF-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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